molecular formula C15H21NO4 B3060216 Boc-DL-phenylalanine methyl ester CAS No. 19901-50-9

Boc-DL-phenylalanine methyl ester

Cat. No.: B3060216
CAS No.: 19901-50-9
M. Wt: 279.33 g/mol
InChI Key: SDSWSVBXRBXPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-phenylalanine methyl ester is a synthetic compound used in various scientific experiments. It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and other chemical research applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-phenylalanine methyl ester typically involves the esterification of DL-phenylalanine with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester. The Boc protecting group is then introduced by reacting the ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-phenylalanine methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The Boc protecting group can be substituted with other protecting groups or removed under acidic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of phenylalanine oxides.

    Reduction: Formation of phenylalanine alcohols.

    Substitution: Formation of deprotected phenylalanine derivatives.

Scientific Research Applications

Boc-DL-phenylalanine methyl ester is widely used in scientific research, including:

    Chemistry: Used in peptide synthesis as a protected amino acid derivative.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Boc-DL-phenylalanine methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation. The compound’s effects are primarily due to its ability to act as a precursor in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-phenylalanine: Similar in structure but lacks the methyl ester group.

    DL-phenylalanine methyl ester: Similar but lacks the Boc protecting group.

    N-Boc-L-phenylalanine methyl ester: The L-isomer of the compound.

Uniqueness

Boc-DL-phenylalanine methyl ester is unique due to the presence of both the Boc protecting group and the methyl ester group. This combination provides stability during chemical reactions and allows for selective deprotection, making it a valuable intermediate in peptide synthesis and other chemical processes .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSWSVBXRBXPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396396
Record name BOC-DL-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19901-50-9
Record name BOC-DL-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-DL-phenylalanine methyl ester
Reactant of Route 2
Reactant of Route 2
Boc-DL-phenylalanine methyl ester
Reactant of Route 3
Reactant of Route 3
Boc-DL-phenylalanine methyl ester
Reactant of Route 4
Reactant of Route 4
Boc-DL-phenylalanine methyl ester
Reactant of Route 5
Reactant of Route 5
Boc-DL-phenylalanine methyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Boc-DL-phenylalanine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.